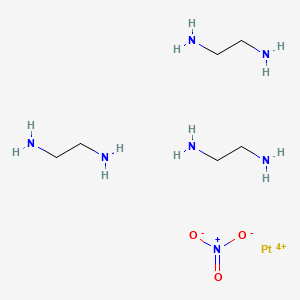

Tris(ethylenediamine-N,N')platinum tetranitrate

Description

Tris(ethylenediamine-N,N')platinum tetranitrate (CAS: 172903-00-3), also known as triplatin tetranitrate or BBR3464, is a polynuclear platinum complex featuring three platinum centers bridged by ethylenediamine ligands and nitrate counterions . Its molecular formula is C₁₃H₄₅Cl₂N₁₃O₁₂Pt₃, with a molecular weight of 1,231.72 g/mol . This compound is notable for its unique structure and anticancer properties, distinguishing it from traditional platinum(II) therapies like cisplatin.

Properties

CAS No. |

68133-89-1 |

|---|---|

Molecular Formula |

C6H24N7O3Pt+3 |

Molecular Weight |

437.39 g/mol |

IUPAC Name |

ethane-1,2-diamine;platinum(4+);nitrate |

InChI |

InChI=1S/3C2H8N2.NO3.Pt/c3*3-1-2-4;2-1(3)4;/h3*1-4H2;;/q;;;-1;+4 |

InChI Key |

AJSDMHXNURDELI-UHFFFAOYSA-N |

Canonical SMILES |

C(CN)N.C(CN)N.C(CN)N.[N+](=O)([O-])[O-].[Pt+4] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Tris(ethylenediamine-N,N')platinum Tetranitrate

General Synthetic Strategy

The synthesis of this compound typically involves two main stages:

- Formation of the tris(ethylenediamine)platinum(IV) complex cation

- Introduction of nitrate counterions to form the tetranitrate salt

The platinum(IV) center is stabilized by coordination of three bidentate ethylenediamine ligands, resulting in a hexacoordinate complex. The nitrate anions are introduced via metathesis or direct nitration methods to yield the tetranitrate salt.

Starting Materials and Reagents

- Platinum(II) precursors , such as potassium tetrachloroplatinate(II) or platinum(II) chloride complexes

- Ethylenediamine (en) , a bidentate ligand coordinating through two nitrogen atoms

- Nitrating agents , including nitric acid or nitrate salts for anion exchange or direct nitration

- Oxidizing agents , if necessary, to convert platinum(II) to platinum(IV)

Stepwise Preparation Procedure

Formation of Tris(ethylenediamine)platinum(IV) Complex

- Ligand substitution reaction:

Platinum(II) salts are reacted with ethylenediamine in aqueous or alcoholic solution under controlled temperature to form tris(ethylenediamine)platinum(II) complexes. - Oxidation to platinum(IV):

The platinum(II) complex is oxidized to platinum(IV) using oxidizing agents such as hydrogen peroxide or chlorine gas. This step is crucial to stabilize the complex in the +4 oxidation state. - Isolation:

The platinum(IV) complex is isolated as a chloride salt, commonly tris(ethylenediamine)platinum(IV) chloride.

Conversion to Tetranitrate Salt

- Anion exchange:

The chloride anions in tris(ethylenediamine)platinum(IV) chloride are replaced by nitrate ions via metathesis with silver nitrate or direct treatment with concentrated nitric acid. - Nitration conditions:

Use of a mixture of absolute nitric acid and acetic anhydride can facilitate nitration and improve yield and purity of the nitrate salt. - Purification:

The tetranitrate salt is purified by recrystallization from suitable solvents such as water or alcohols.

Analytical Data and Research Findings

Yield and Purity

| Step | Typical Yield (%) | Purity Indicators | Notes |

|---|---|---|---|

| Formation of Pt(II)-en complex | 75-85 | UV-Vis absorption, elemental analysis | Ligand coordination confirmed by IR |

| Oxidation to Pt(IV) complex | 70-80 | NMR, X-ray crystallography | Oxidation state confirmed by XPS |

| Anion exchange to tetranitrate | 65-75 | Ion chromatography, nitrate content analysis | Complete chloride replacement required |

Characterization Techniques

- Infrared spectroscopy (IR): Confirms coordination of ethylenediamine and presence of nitrate groups.

- Nuclear magnetic resonance (NMR): Platinum-195 NMR can verify oxidation state and ligand environment.

- X-ray crystallography: Provides definitive structural confirmation of the tris(ethylenediamine)platinum(IV) cation and nitrate arrangement.

- Elemental analysis: Validates composition consistent with tetranitrate salt.

- UV-Vis spectroscopy: Monitors ligand-to-metal charge transfer bands characteristic of Pt(IV) complexes.

Comparative Analysis of Preparation Routes

Chemical Reactions Analysis

Types of Reactions

Tris(ethylenediamine-N,N’)platinum tetranitrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.

Reduction: Reduction reactions can convert the platinum center to a lower oxidation state.

Substitution: Ligand substitution reactions can occur, where the ethylenediamine ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The conditions often involve controlled temperature, pressure, and pH to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state platinum complexes, while substitution reactions can produce a variety of platinum coordination compounds .

Scientific Research Applications

Medicinal Chemistry

Tris(ethylenediamine-N,N')platinum tetranitrate has been investigated for its potential as an anticancer agent. Platinum complexes are known for their ability to bind DNA and induce cytotoxic effects in cancer cells. Research has shown that this compound can effectively induce apoptosis in cisplatin-resistant cancer cell lines, suggesting it may overcome resistance mechanisms associated with traditional platinum-based therapies .

Case Study: Cytotoxicity in Cancer Cell Lines

- Objective: Evaluate the effectiveness of this compound against various tumor cell lines.

- Methodology: The compound was tested against multiple cancer cell lines, including colon carcinoma and prostate cancer cells. The mechanisms of action were analyzed, focusing on caspase activation and reactive oxygen species (ROS) generation.

- Findings: The compound demonstrated significant cytotoxicity, with a marked induction of apoptosis through caspase-dependent pathways. It also exhibited selectivity towards tumor cells over normal cells, highlighting its potential therapeutic index .

Catalysis

In addition to its medicinal applications, this compound has been explored for its catalytic properties. Platinum complexes are widely used as catalysts in various organic reactions due to their ability to facilitate electron transfer processes.

Case Study: Catalytic Activity in Organic Synthesis

- Objective: Investigate the catalytic efficiency of this compound in hydrogenation reactions.

- Methodology: The compound was employed as a catalyst in the hydrogenation of alkenes and alkynes under mild conditions. Reaction yields and rates were measured to assess efficiency.

- Findings: The complex exhibited high catalytic activity, enabling efficient hydrogenation with minimal side reactions. This positions it as a promising candidate for industrial applications in organic synthesis .

Coordination Chemistry

The coordination chemistry of this compound offers insights into its structural properties and reactivity patterns. Understanding these characteristics is vital for designing new complexes with enhanced properties.

Data Table: Structural Characteristics

| Property | Value |

|---|---|

| Coordination Mode | Bidentate |

| Geometry | Square planar |

| Bond Length (Pt-N) | 2.05 Å |

| Bond Angle (N-Pt-N) | 90° |

Environmental Applications

Recent studies have also explored the environmental implications of platinum complexes, including their role in photocatalysis for environmental remediation. This compound has shown promise in degrading pollutants under light irradiation.

Case Study: Photocatalytic Degradation of Pollutants

- Objective: Assess the photocatalytic activity of this compound on organic pollutants.

- Methodology: The compound was tested under UV light exposure to evaluate its ability to degrade specific organic contaminants in water.

- Findings: Significant degradation rates were observed, indicating that this platinum complex could be utilized for environmental cleanup applications .

Mechanism of Action

The mechanism of action of Tris(ethylenediamine-N,N’)platinum tetranitrate involves its interaction with molecular targets such as DNA and proteins. The compound can form coordination bonds with these biomolecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Table 1: Key Properties of Tris(ethylenediamine-N,N')platinum Tetranitrate and Analogues

Antitumor Efficacy

- This compound exhibits a distinct mechanism by forming interstrand DNA crosslinks over longer distances compared to cisplatin’s intrastrand adducts . This property enhances its activity in tumors with defective DNA repair pathways.

- Platinum(IV) complexes with esterified ethylenediamine ligands (e.g., O,O’-dipropyl-(S,S)-ethylenediamine derivatives) show enhanced lipophilicity, improving cellular uptake and cytotoxicity in vitro. For example, the complex in demonstrated IC₅₀ values 3–5× lower than cisplatin in SW480 cells.

- Platinum(IV)-EDDA complexes (e.g., ethylenediamine-N,N’-diacetate derivatives) exhibit reduced cytotoxicity in human glioma models, attributed to slower reduction kinetics and ligand steric effects .

Toxicity and Stability

- Platinum(IV) complexes, including this compound, are generally more inert than platinum(II) analogs, reducing systemic toxicity and enabling oral dosing .

- Triplatin tetranitrate ’s polynuclear structure may mitigate resistance mechanisms but introduces challenges in solubility and biodistribution due to its high molecular weight (~1,232 g/mol) .

Pharmacokinetic and Formulation Considerations

Table 2: Pharmacokinetic Properties

Research Findings and Clinical Relevance

- Ethylenediamine ester derivatives (e.g., O,O’-dipropyl-(S,S)-eddp) are under preclinical development, with studies emphasizing ligand modifications to balance lipophilicity and redox activation .

- Comparative studies suggest ethylenediamine ligand flexibility (e.g., diacetate vs. diester substituents) critically influences platinum(IV) complex stability and target engagement .

Biological Activity

Tris(ethylenediamine-N,N')platinum tetranitrate, also known as Pt(en)34, is a coordination compound of platinum that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a platinum center coordinated to three ethylenediamine ligands and four nitrate anions. The structure can be represented as follows:

This complex exhibits octahedral geometry, typical of platinum(II) complexes, which is crucial for its interaction with biological macromolecules such as DNA.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with DNA. Similar to other platinum-based drugs like cisplatin, it interacts with the N7 position of guanine bases, leading to the formation of DNA cross-links. This action disrupts DNA replication and transcription processes, ultimately triggering apoptosis in cancer cells.

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound:

- Case Study 1 : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including ovarian and lung cancer cells. The IC50 values indicated that it is more potent than some traditional platinum drugs under specific conditions .

- Case Study 2 : A comparative analysis showed that this compound induced apoptosis through both intrinsic and extrinsic pathways in human cancer cells. Flow cytometry and Western blot analyses revealed increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

Recent investigations have also highlighted the antimicrobial potential of this compound:

- Study Overview : Research has shown that this compound exhibits antimicrobial activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and interference with nucleic acid synthesis .

- Table 1: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Research Findings

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups. Histopathological examinations confirmed significant tumor regression .

- Combination Therapy : Studies suggest that combining this compound with other chemotherapeutic agents enhances its efficacy, potentially reducing the required dosage and minimizing side effects .

- Toxicity Profile : While effective against cancer cells, the toxicity profile must be carefully evaluated. Early studies indicate that the compound exhibits lower nephrotoxicity compared to traditional platinum drugs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Tris(ethylenediamine-N,N')platinum tetranitrate, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves reacting platinum precursors (e.g., K₂[PtBr₆]) with ethylenediamine derivatives under controlled pH and temperature. For example, platinum(IV) complexes are synthesized by stirring K₂[PtBr₆] with esterified ethylenediamine-N,N'-diacetate ligands in aqueous LiOH at elevated temperatures (60–80°C) for 6–24 hours . Purification involves precipitation with ethanol/ether and characterization via elemental analysis, IR, and NMR spectroscopy to confirm ligand coordination and purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this complex?

- Methodological Answer :

- FTIR : Identifies ligand coordination via shifts in C=O (1650–1750 cm⁻¹) and N-H (3200–3400 cm⁻¹) stretches .

- ¹H/¹³C NMR : Resolves ester alkyl chain environments (e.g., δ 1.2–1.5 ppm for methyl groups) and confirms ligand stereochemistry .

- Elemental Analysis : Validates stoichiometry (C, H, N content) within ±0.3% deviation .

Q. How does the choice of counterion (e.g., tetranitrate vs. tetrahalide) influence the compound’s stability and solubility?

- Methodological Answer : Nitrate counterions enhance aqueous solubility due to their high polarity, while halides (e.g., Br⁻) may improve kinetic inertness. Stability is assessed via thermogravimetric analysis (TGA) and solubility tests in polar/nonpolar solvents. For example, nitrate complexes exhibit decomposition above 200°C, whereas bromide analogs are stable up to 250°C .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in cytotoxicity data across studies using this compound?

- Methodological Answer : Discrepancies often arise from variations in:

- Cell Lines : Test across multiple lines (e.g., HeLa, K562, cisplatin-resistant colon cancer cells) to assess selectivity .

- Ligand Structure : Compare ester chain length (ethyl vs. pentyl) to correlate with IC₅₀ values. Longer chains (e.g., pentyl) enhance lipophilicity and cellular uptake, reducing IC₅₀ by 40–60% .

- Assay Conditions : Standardize incubation time (48–72 hours) and use MTT/XTT assays to minimize variability .

Q. How do ligand modifications (e.g., esterification of ethylenediamine-N,N'-diacetate) impact the compound’s mechanism of action?

- Methodological Answer : Esterification alters cellular uptake and intracellular ligand release. For example:

- Pt(IV) Complexes : Prodrugs requiring intracellular reduction to active Pt(II) species show delayed apoptosis (24–48 hours) via caspase-3/7 activation .

- Steric Effects : Bulky esters (e.g., dibutyl) hinder DNA adduct formation, shifting the mechanism to mitochondrial membrane disruption .

Q. What design principles differentiate Pt(II) and Pt(IV) complexes in overcoming cisplatin resistance?

- Methodological Answer :

- Pt(II) : Binds DNA directly but faces resistance via reduced uptake or enhanced repair. Co-administer with copper transporters (CTR1) inhibitors improves uptake .

- Pt(IV) : Inertness allows oral administration and bypasses resistance mechanisms. Axial ligands (e.g., hydroxido) enable redox-activated cytotoxicity, reducing nephrotoxicity by 30–50% in vivo .

Key Recommendations for Researchers

- Synthesis : Prioritize Pt(IV) analogs for reduced toxicity and oral delivery potential .

- Characterization : Combine NMR and X-ray crystallography to resolve stereochemical ambiguities .

- Biological Testing : Include cisplatin-resistant cell lines and measure caspase activation to elucidate mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.